molecular formula C9H14Br4O B1616857 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone CAS No. 73806-71-0

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone

Cat. No.: B1616857
CAS No.: 73806-71-0
M. Wt: 457.82 g/mol
InChI Key: UTQOYKQNVDGJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is a brominated organic compound with the molecular formula C9H14Br4O This compound is characterized by the presence of four bromine atoms and two methyl groups attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone typically involves the bromination of 2,6-dimethyl-4-heptanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds through a series of electrophilic substitution reactions, resulting in the formation of the tetrabromo derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the tetrabromo compound into less brominated derivatives or completely debrominated products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce debrominated heptanones. Substitution reactions result in the formation of various functionalized derivatives.

Scientific Research Applications

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-heptanone: A non-brominated analog with similar structural features but different chemical properties.

    2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: Another brominated compound with distinct reactivity and applications.

    Tetrabromobisphenol A: A widely used brominated flame retardant with different molecular structure and applications.

Uniqueness

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br4O/c1-8(2,12)6(10)5(14)7(11)9(3,4)13/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQOYKQNVDGJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)C(C(C)(C)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994838
Record name 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-71-0
Record name 4-Heptanone, 2,6-dimethyl-2,3,5,6-tetrabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone
Reactant of Route 4
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone
Reactant of Route 6
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.